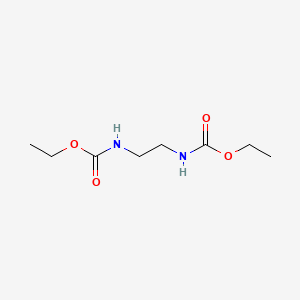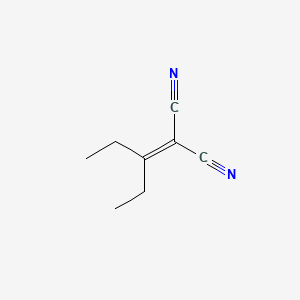![molecular formula C14H33NO6P2 B11969759 [(Dodecylimino)bis(methylene)]bisphosphonic acid CAS No. 5995-33-5](/img/structure/B11969759.png)
[(Dodecylimino)bis(methylene)]bisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dodecylimino)bis(methylene)]bisphosphonic acid is a chemical compound with the molecular formula C14H33NO6P2. It is known for its unique structure, which includes a dodecyl group (a 12-carbon alkyl chain) attached to a bisphosphonic acid moiety through an imino group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the stability of the reactants and products.
Solvent: A suitable solvent, such as water or an organic solvent, is used to dissolve the reactants and facilitate the reaction.
Catalyst: In some cases, a catalyst may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants are used to ensure the quality of the final product.
Reaction Vessels: Large-scale reaction vessels equipped with temperature and pressure control systems are employed.
Purification: The product is purified using techniques such as crystallization, filtration, and distillation to remove impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dodecylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions where the dodecyl group or the phosphonic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Phosphonic acid derivatives with altered oxidation states.
Reduced Derivatives: Compounds with amine groups replacing the imino group.
Substituted Compounds: New compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
[(Dodecylimino)bis(methylene)]bisphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone health.
Industry: Utilized in the production of detergents, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of [(Dodecylimino)bis(methylene)]bisphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It can also interact with cellular membranes, affecting their stability and function. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.
Membrane Interaction: The dodecyl group interacts with lipid bilayers, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
[(Dodecylimino)bis(methylene)]bisphosphonic acid can be compared with other similar compounds, such as:
[(Octadecylimino)bis(methylene)]bisphosphonic acid: Similar structure but with an 18-carbon alkyl chain.
[(Hexadecylimino)bis(methylene)]bisphosphonic acid: Similar structure but with a 16-carbon alkyl chain.
[(Tetradecylimino)bis(methylene)]bisphosphonic acid: Similar structure but with a 14-carbon alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
5995-33-5 |
|---|---|
Formule moléculaire |
C14H33NO6P2 |
Poids moléculaire |
373.36 g/mol |
Nom IUPAC |
[dodecyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21) |
Clé InChI |
JKCMTSPAYIZSGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine](/img/structure/B11969684.png)



![7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B11969707.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)


![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)


![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)

